3-Fluoroquinoline-4-carboxylic acid
Overview
Description
3-Fluoroquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave irradiation to produce quinoline-2,4-dicarboxylic acid . Another approach includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions using organometallic compounds .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
3-Fluoroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoroquinoline-4-carboxylic acid involves inhibiting bacterial DNA synthesis. It binds to and interferes with the enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair in bacteria. This leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-4-carboxylic acid
- 7-Fluoroquinoline-4-carboxylic acid
- 8-Fluoroquinoline-4-carboxylic acid
Uniqueness
3-Fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom significantly influences its reactivity and interaction with biological targets, making it a valuable compound for developing new pharmaceuticals .
Properties
IUPAC Name |
3-fluoroquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNQQQRGXUMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479755 | |
Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153880-32-1 | |
Record name | 3-FLUOROQUINOLINE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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